Cas no 1017387-70-0 (2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile)
2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile
- NS-01699
- MB08466
- AKOS009986402
- MFCD10005063
- 1017387-70-0
-
- MDL: MFCD10005063
- Inchi: 1S/C11H13N3/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-7H2
- InChI Key: UZGUUPTXLSESMD-UHFFFAOYSA-N
- SMILES: N1(C(C#N)C2C=NC=CC=2)CCCC1
Computed Properties
- Exact Mass: 187.110947g/mol
- Monoisotopic Mass: 187.110947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 187.24g/mol
- XLogP3: 1.2
- Topological Polar Surface Area: 39.9Ų
2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P992665-10mg |
2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile |
1017387-70-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P992665-50mg |
2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile |
1017387-70-0 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P992665-100mg |
2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile |
1017387-70-0 | 100mg |
$ 185.00 | 2022-06-03 | ||
| OTAVAchemicals | 1085808-100MG |
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile |
1017387-70-0 | 98% | 100MG |
$74 | 2023-06-26 | |
| OTAVAchemicals | 1085808-250MG |
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile |
1017387-70-0 | 98% | 250MG |
$104 | 2023-06-26 | |
| OTAVAchemicals | 1085808-1000MG |
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile |
1017387-70-0 | 98% | 1g |
$229 | 2023-06-26 | |
| A2B Chem LLC | AO83225-100mg |
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile |
1017387-70-0 | 98% | 100mg |
$283.00 | 2024-04-20 | |
| A2B Chem LLC | AO83225-250mg |
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile |
1017387-70-0 | 98% | 250mg |
$316.00 | 2024-04-20 | |
| A2B Chem LLC | AO83225-1g |
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile |
1017387-70-0 | 98% | 1g |
$455.00 | 2024-04-20 | |
| Key Organics Ltd | NS-01699-1mg |
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile |
1017387-70-0 | >97% | 1mg |
£37.00 | 2025-02-09 |
2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile
Introduction to 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile (CAS No. 1017387-70-0)
2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile, with the CAS number 1017387-70-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-(1-cyanopyrrolidin-2-yl)pyridine, is characterized by its unique structural features, which include a pyridine ring and a pyrrolidine moiety linked through a cyano group. These structural elements contribute to its potential biological activities and pharmacological properties.
The synthesis of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile has been extensively studied, and various methods have been reported in the literature. One common approach involves the reaction of 3-bromopyridine with pyrrolidine in the presence of a suitable base, followed by a subsequent cyanation step. This synthetic route not only provides high yields but also allows for the facile preparation of structurally related analogs, which can be valuable for structure-activity relationship (SAR) studies.
In recent years, 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile has been investigated for its potential therapeutic applications. One of the most promising areas of research is its activity as a modulator of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play crucial roles in various physiological processes, including neurotransmission, memory formation, and pain perception. The ability of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile to selectively bind to specific subtypes of nAChRs makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Beyond its role as an nAChR modulator, 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile has also shown promise in other therapeutic areas. For instance, studies have demonstrated its potential as an anti-inflammatory agent. In vitro experiments have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This property suggests that it could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile have also been evaluated in preclinical studies. These studies have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, the compound has shown low toxicity in animal models, further supporting its potential as a therapeutic agent.
In the context of drug discovery and development, 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile serves as an excellent starting point for the design and synthesis of more potent and selective analogs. Structure-based drug design approaches have been employed to optimize its binding affinity and selectivity for target receptors. Computational methods such as molecular docking and molecular dynamics simulations have provided valuable insights into the interactions between the compound and its receptors, guiding the rational design of improved derivatives.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile in various therapeutic indications. Early-phase trials have shown promising results, with patients exhibiting good tolerability and preliminary evidence of therapeutic benefit. These findings underscore the potential of this compound to address unmet medical needs in several disease areas.
In conclusion, 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile (CAS No. 1017387-70-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, favorable pharmacokinetic properties, and low toxicity profile make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential, paving the way for new treatments in various medical fields.
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